molecular formula C8H11N3S2 B2715534 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate CAS No. 339016-14-7

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate

Cat. No. B2715534
CAS RN: 339016-14-7
M. Wt: 213.32
InChI Key: QZFYJPFYRDFWFI-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The thiocyanate group (-SCN) is a pseudohalogen compound, which often contributes to the reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a thiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 4-position. Additionally, a thiocyanate group would be attached to the 5-position of the thiazole ring .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their sulfur and nitrogen atoms can bind to transition metals . The amino group might be involved in acid-base reactions, and the thiocyanate group could participate in ligand exchange reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Thiazoles typically exhibit aromatic stability. The presence of the polar thiocyanate group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Antimicrobial and Anti-Inflammatory Agents : The compound has been used in the synthesis of 4-aryl-2-Amino thiazoles with potential antimicrobial and anti-inflammatory activities (Giridhar, Reddy, Kumar, & Chandra Mouli, 2008).

  • Insecticidal Activity : It's also involved in the design and synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which exhibit good insecticidal activities against certain pests (Wang et al., 2011).

  • Antitumor Activity : Research has been conducted on derivatives of this compound for potential antitumor activities. For instance, a specific derivative showed good antitumor activity against the Hela cell line (叶姣 et al., 2015).

Synthesis of Novel Compounds

  • Synthesis of Thiazole Derivatives : It is utilized in the synthesis of various thiazole derivatives, which are key components in complex heterocyclic cores of antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).

  • Development of Calcium Antagonists : This compound contributes to the development of novel calcium antagonists with dual activities, including Ca(2+) overload inhibition and antioxidant activity (Kato et al., 1999).

Material Science and Organic Synthesis

  • Light Emitting Diode (LED) Development : The compound is instrumental in the development of white organic light emitting diodes (WOLEDs), demonstrating the potential in materials science (Zhang et al., 2016).

  • Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines : It's used in efficient synthetic routes for new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, showcasing its utility in organic synthesis (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

(2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c1-8(2,3)5-6(12-4-9)13-7(10)11-5/h1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFYJPFYRDFWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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